![molecular formula C8H11ClFNO2 B2375039 [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride CAS No. 2247102-31-2](/img/structure/B2375039.png)
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2247102-31-2 . It has a molecular weight of 207.63 and its IUPAC name is (5-(2-fluoroethoxy)pyridin-2-yl)methanol hydrochloride .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it would be best to refer to relevant scientific literature .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results .科学的研究の応用
Crystal and Magnetic Properties in Hydrochloride Crystals
- Research has focused on hydrochloride crystals obtained from methanol solutions, investigating their structural and magnetic properties. For example, certain hydrochloride crystals demonstrate low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular interactions, with some exhibiting unusual magnetic behaviors (Yong, Zhang, & She, 2013).
Reactions with Pyridine
- Pyridine reacts with certain substances in various solvents, producing multiple products depending on the solvent used. Such reactions in methanol can lead to specific product formations, highlighting the chemical versatility and reactivity of pyridine-based compounds (Stavber & Zupan, 1990).
Molecular Structure and DFT Study
- Detailed molecular structure analysis and density functional theory (DFT) studies have been conducted on related compounds. These studies include confirmation of compound structures through spectroscopy and X-ray diffraction, and DFT calculations to understand molecular structures and physicochemical properties (Huang et al., 2021).
Hybrid Organic-Inorganic Compounds
- The synthesis and characterization of hybrid organic-inorganic compounds involving pyridine derivatives have been explored. These studies include understanding the structural, photophysical properties, and potential applications in materials science (Buvaylo et al., 2015).
Luminescent Coordination Polymers
- Investigations into luminescent Zn and Cd coordination polymers have been carried out, showing potential applications in the field of luminescent materials. These studies provide insights into the structural characteristics and luminescence properties of metal-organic coordination frameworks (Jiang et al., 2004).
Detection and Bioavailability in Food Products
- Research has also focused on the detection and bioavailability of specific Maillard reaction products in bread and their absorption in intestinal cells. This highlights the relevance of these compounds in food chemistry and nutritional science (Chen, Dai, & Kitts, 2016).
Complex Synthesis and Catalytic Applications
- The synthesis and characterization of various complexes, including those with bidentate N,O-type ligands, have been explored. These studies provide valuable information on complex structures and potential applications in catalysis (Kermagoret & Braunstein, 2008).
Protecting Group for Carboxylic Acids
- 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids, with applications in polymer chemistry. This compound can be selectively removed post-polymerization, indicating its utility in the synthesis of complex polymeric materials (Elladiou & Patrickios, 2012).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
[5-(2-fluoroethoxy)pyridin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-3-4-12-8-2-1-7(6-11)10-5-8;/h1-2,5,11H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGNFLKDVRYPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374959.png)
![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
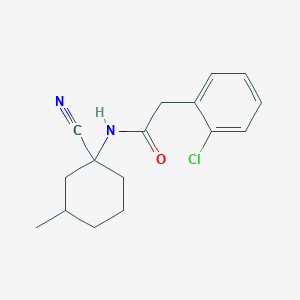
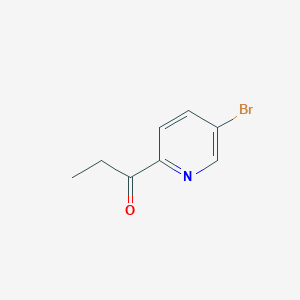
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)
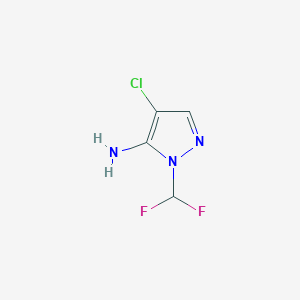
![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)
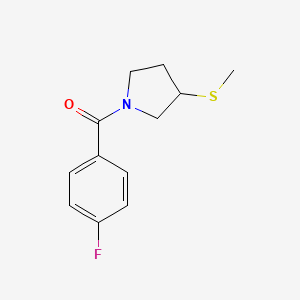
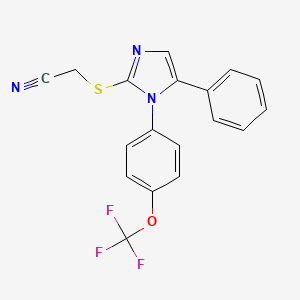
![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)
![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)
